Product packaging for 1-Indanone, 2-(chloroacetyl)-(Cat. No.:CAS No. 91063-83-1)

1-Indanone, 2-(chloroacetyl)-

Cat. No.: B11895713
CAS No.: 91063-83-1
M. Wt: 208.64 g/mol
InChI Key: MKASNCUEHLYDPA-UHFFFAOYSA-N
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Description

Significance of the 1-Indanone (B140024) Scaffold in Synthetic Organic Chemistry

The 1-indanone scaffold is a prominent structural motif found in numerous natural products and synthetically derived bioactive molecules. rsc.org Its importance stems from its versatile reactivity and the relative ease with which it can be synthesized and functionalized. rsc.orgresearchgate.net The presence of the carbonyl group and the adjacent α-protons allows for a wide range of chemical transformations, making it a valuable synthon for constructing more complex molecular architectures.

Several methods have been developed for the synthesis of the 1-indanone core, with the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides being a classical and widely employed approach. nih.govbeilstein-journals.org Other notable methods include the Nazarov cyclization of α,β-unsaturated aryl ketones and various transition-metal-catalyzed cyclization reactions. nih.govbeilstein-journals.orgresearchgate.net This accessibility to the core structure has facilitated its widespread use in the synthesis of fused and spirocyclic frameworks, further expanding its chemical diversity. rsc.orgresearchgate.net

The 1-indanone moiety is a key component in a number of pharmacologically active compounds. researchgate.net For instance, the core structure is present in donepezil, a drug utilized in the management of Alzheimer's disease. researchgate.netacs.org The inherent biological relevance of the 1-indanone scaffold continues to drive research into the synthesis and evaluation of its derivatives. researchgate.netacs.org

Overview of Functionalized Indanone Derivatives, with Emphasis on α-Position Modifications

The α-position of the 1-indanone scaffold, being adjacent to the carbonyl group, is particularly amenable to functionalization due to the acidity of its protons. This allows for the introduction of a wide variety of substituents through reactions such as alkylation, arylation, and condensation. nih.govacs.org

Modification at the α-position can be achieved through various synthetic strategies. For example, 2-substituted 1-indanones can be prepared via the cyclization of appropriately substituted Meldrum's acid derivatives. nih.govorgsyn.org This method offers a direct route to 2-functionalized indanones. orgsyn.org Another common approach involves the Knoevenagel condensation of 1-indanone with aldehydes to yield 2-benzylidene-1-indanone (B110557) derivatives, which can be further modified. nih.govnih.gov

The introduction of a chloroacetyl group at the α-position, yielding 1-Indanone, 2-(chloroacetyl)- , creates a bifunctional molecule with two reactive electrophilic sites: the carbonyl carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. α-Halo ketones, in general, are known to be potent alkylating agents and are utilized in the synthesis of various heterocycles such as thiazoles and pyrroles. wikipedia.org The reactivity of the α-carbon-halogen bond is enhanced by the inductive effect of the adjacent carbonyl group. nih.gov

The synthesis of α-chloro ketones can be achieved through the direct chlorination of the corresponding ketone. nih.gov For instance, the reaction of an amine with chloroacetyl chloride can yield an N-substituted chloroacetamide derivative. nih.govacs.orgresearchgate.net In the context of 1-indanone, direct acylation at the α-position can be challenging. However, methods involving the acylation of pre-formed enolates or enol ethers of 1-indanone can provide access to 2-acyl-1-indanones.

The presence of the chloroacetyl group in 1-Indanone, 2-(chloroacetyl)- opens up possibilities for subsequent nucleophilic substitution reactions at the α-carbon, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. This makes it a key building block in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO2 B11895713 1-Indanone, 2-(chloroacetyl)- CAS No. 91063-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91063-83-1

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

2-(2-chloroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H9ClO2/c12-6-10(13)9-5-7-3-1-2-4-8(7)11(9)14/h1-4,9H,5-6H2

InChI Key

MKASNCUEHLYDPA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Functionalized 1 Indanones and the 1 Indanone Core

Direct Functionalization at the α-Position of 1-Indanone (B140024)

The α-position to the carbonyl group in 1-indanone is reactive and amenable to various chemical transformations, including halogenation, acylation, and alkylation. These reactions provide a direct route to 2-substituted 1-indanones.

Halogenation Reactions at C-2 (e.g., α-Bromination of 1-Indanone)

The introduction of a halogen atom at the C-2 position of 1-indanone is a common transformation that furnishes a versatile intermediate for further synthetic manipulations. This α-halogenation can be achieved under both acidic and basic conditions. wikipedia.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen. libretexts.org This method is generally preferred for achieving monohalogenation, as the electron-withdrawing nature of the introduced halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org

Conversely, under basic conditions, halogenation occurs via an enolate intermediate. The presence of the halogen in the product increases the acidity of the remaining α-protons, leading to faster subsequent halogenations. wikipedia.org This can make controlling the reaction to obtain a monohalogenated product challenging, and in the case of methyl ketones, can lead to the haloform reaction. libretexts.orgopenochem.org

A variety of halogenating agents can be employed. For instance, α-chlorination of 1-indanone can be carried out using trichloroisocyanuric acid (TCCA) under mechanochemical ball-milling conditions. nih.gov For α-bromination, elemental bromine is often used. google.com

Table 1: Comparison of Acidic and Basic Conditions for α-Halogenation of Ketones

ConditionIntermediateRate of Subsequent HalogenationTypical Outcome
AcidicEnolSlower than the firstMonohalogenation is favored wikipedia.org
BasicEnolateFaster than the firstPolyhalogenation is common wikipedia.org

Acylation Strategies at C-2

The introduction of an acyl group at the C-2 position of 1-indanone leads to the formation of 1,3-dicarbonyl compounds, which are valuable synthetic intermediates. One method to achieve this involves the reaction of 1-indanone with a carboxylic acid in the presence of trifluoroacetic anhydride (B1165640) (TFAA) and a catalytic amount of trifluoromethanesulfonic acid (TfOH). semanticscholar.org This reaction can be part of a one-pot synthesis where the 1-indanone is first formed in situ from a β-phenylpropionic acid and then acylated. semanticscholar.org The yield of the 2-acyl-1-indanone versus the parent 1-indanone can be controlled by the amount of TfOH used; lower amounts of the superacid favor the formation of the diketone. semanticscholar.org

Alkylation Approaches at C-2

Alkylation at the C-2 position of 1-indanone introduces an alkyl substituent, creating a new carbon-carbon bond. This is typically achieved by first generating the enolate of 1-indanone using a suitable base, followed by reaction with an alkylating agent. A Heck-reduction–cyclization–alkylation (HRCA) methodology has been reported for the one-pot synthesis of 2-substituted 1-indanones. nih.gov In this process, a base-mediated cyclization of an aromatic ketoester forms the 1-indanone anion, which is then alkylated in situ. nih.gov The generation of a dianion (homoenolate) of 1-indanone has also been explored for alkylation reactions. acs.org

Synthesis of the 1-Indanone Core as a Precursor for 2-Functionalization

The construction of the 1-indanone framework is a fundamental strategy that provides the necessary precursor for subsequent functionalization at the C-2 position. The most prevalent method for this is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives. nih.govacs.org

Intramolecular Friedel-Crafts Acylation of Arylpropionic Acid Derivatives

The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acylating agent and the aromatic ring are part of the same molecule. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for the synthesis of cyclic ketones, including 1-indanones. sigmaaldrich.com The starting materials are typically 3-arylpropionic acids or their corresponding acyl chlorides. nih.govacs.org

A variety of strong acids are used to catalyze the intramolecular cyclization of 3-arylpropionic acids to form 1-indanones. These acids facilitate the formation of the key acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.

Commonly employed acid catalysts include:

Polyphosphoric acid (PPA): A widely used reagent for this transformation. nih.govmasterorganicchemistry.com

Sulfuric acid (H₂SO₄): The first synthesis of 1-indanone from hydrocinnamic acid utilized sulfuric acid. nih.govbeilstein-journals.org

Methanesulfonic acid (MSA): Often used for its strong acidity and good solvent properties. nih.govdatapdf.com Sometimes used in combination with phosphorus pentoxide (P₂O₅). nih.govdatapdf.com

Trifluoromethanesulfonic acid (TFSA): A superacid that can effectively catalyze the cyclization. beilstein-journals.orgresearchgate.net

Lewis acids: Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst used for the cyclization of 3-phenylpropionic acid chloride. nih.govbeilstein-journals.org Other Lewis acids like tin(IV) chloride (SnCl₄) can also be used. nih.gov

Heteropolyacids: Silicotungstic acid has been used as a catalyst for the cyclodehydration of 3-arylpropionic acids. google.com

The choice of catalyst and reaction conditions can influence the yield and purity of the resulting 1-indanone. For example, concentration studies with 3-phenylpropionic acid in MSA have shown that yields improve with dilution up to a certain point. datapdf.com

Table 2: Selected Acid Catalysts for Intramolecular Friedel-Crafts Acylation to 1-Indanones

CatalystStarting MaterialNotes
Sulfuric acid3-Arylpropionic acidOne of the earliest methods used. nih.govbeilstein-journals.org
Polyphosphoric acid (PPA)3-Arylpropionic acidA common and effective reagent. nih.govmasterorganicchemistry.com
Methanesulfonic acid (MSA)3-Arylpropionic acidA strong protic acid, can be used neat. nih.govdatapdf.com
Aluminum chloride (AlCl₃)3-Arylpropionyl chlorideA classic Lewis acid catalyst. nih.govbeilstein-journals.org
Trifluoromethanesulfonic acid3-Arylpropionic acid esterCan give quantitative yields. beilstein-journals.orgresearchgate.net
Modernized Catalytic Systems (e.g., Rare Earth Triflate Catalysis, Heteropoly Acids)

Modern synthetic chemistry has increasingly turned to more efficient and selective catalysts for constructing complex molecular architectures. In the synthesis of 1-indanones, rare earth triflates and heteropoly acids have emerged as powerful alternatives to traditional stoichiometric Lewis or Brønsted acids, offering advantages in terms of catalytic activity, reusability, and functional group tolerance. researchgate.netmdpi.com

Rare Earth Triflate Catalysis

Rare-earth metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and Dysprosium(III) triflate (Dy(OTf)₃), are highly effective Lewis acids in promoting intramolecular Friedel-Crafts acylations to form the 1-indanone ring system. researchgate.netnih.gov A particularly successful application involves the cyclization of Meldrum's acid derivatives. nih.gov This approach circumvents the harsh conditions and stoichiometric requirements of classical Friedel-Crafts reactions. The reaction proceeds by activating the Meldrum's acid derivative, facilitating the electrophilic aromatic substitution that closes the five-membered ring. The choice of catalyst and substrate can influence the reaction's efficiency, with yields varying based on the specific aromatic precursor and its substituents. nih.gov

CatalystSubstrate TypeProductYield (%)Reference
Sc(OTf)₃Benzyl Meldrum's Acid Derivatives2-Substituted-1-Indanonesup to 94% nih.gov
Dy(OTf)₃Functionalized Meldrum's Acids1-Indanone Derivatives13-86% nih.gov
Yb(OTf)₃Functionalized Meldrum's Acids1-Indanone Derivatives13-86% nih.gov

Heteropoly Acids

Heteropoly acids (HPAs) are complex inorganic polyoxometalates that possess exceptionally strong Brønsted acidity, in some cases approaching superacidic strength. mdpi.com Their utility in organic synthesis is well-established, and they serve as efficient, reusable, and environmentally benign solid acid catalysts. In the context of 1-indanone synthesis, HPAs can catalyze the intramolecular cyclization of appropriate precursors, such as arylpropionic acids, through Friedel-Crafts-type reactions. The solid-state nature of many HPAs simplifies catalyst recovery and product purification, aligning with the principles of green chemistry. mdpi.com

Carbocyclization Using Meldrum's Acid Derivatives

The use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives represents a significant advancement in the synthesis of 1-indanones, especially 2-substituted variants. nih.govorgsyn.org This strategy overcomes several drawbacks associated with traditional intramolecular Friedel-Crafts acylation of carboxylic acids or acid chlorides, such as the need for harsh reagents and difficulties in preparing the necessary precursors. orgsyn.org

Benzyl Meldrum's acid derivatives are readily prepared and can be easily functionalized at the C-5 position (the carbon atom between the two carbonyl groups). orgsyn.org This pre-functionalization allows for the direct synthesis of 2-substituted 1-indanones. The subsequent intramolecular Friedel-Crafts acylation, often catalyzed by a Lewis acid like Sc(OTf)₃, proceeds efficiently. nih.gov A key advantage of this method is the generation of volatile and inert byproducts—acetone and carbon dioxide—which simplifies product isolation and purification. orgsyn.org This methodology has demonstrated broad functional group compatibility, allowing for the synthesis of 2-substituted 1-indanones bearing alkene, alkyne, nitro, and cyano groups. orgsyn.org

Starting MaterialCatalystProductYield (%)Reference
Quaternized Benzyl Meldrum's AcidsSc(OTf)₃2-Substituted 1-IndanonesExcellent nih.govorgsyn.org
5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dionePPA5,6-Dimethoxy-1-indanoneHigh orgsyn.org

Transition-Metal-Catalyzed Annulation Strategies for Indanone Formation

Transition-metal catalysis has revolutionized the field of organic synthesis, providing powerful tools for the construction of cyclic systems through annulation reactions. rsc.org Various metals, including palladium, nickel, rhodium, and silver, have been employed to catalyze the formation of the 1-indanone core via diverse mechanistic pathways. organic-chemistry.org

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization is a robust method for preparing 1-indanones from readily available starting materials. organic-chemistry.org This reaction typically involves the cyclization of unsaturated aryl iodides, bromides, or triflates in the presence of carbon monoxide (CO). organic-chemistry.orgresearchgate.net The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of CO to form an acyl-palladium intermediate. Subsequent intramolecular insertion of the alkene into the palladium-acyl bond and reductive elimination furnishes the 1-indanone product and regenerates the Pd(0) catalyst. This method has been successfully applied to synthesize a range of 1-indanones in good to excellent yields. organic-chemistry.org More recent protocols have also explored the use of solid CO sources, enhancing the operational simplicity of the reaction. researchgate.netnih.govnih.gov

Nickel-Catalyzed Reductive Cyclization

Nickel-catalyzed reactions have emerged as a powerful alternative to palladium-based systems. A notable application in indanone synthesis is the reductive cyclization of enones. organic-chemistry.org This method allows for the formation of indanones with high enantiomeric induction, making it particularly valuable for the synthesis of chiral molecules of medicinal importance. The versatility of this approach has been demonstrated in the stereoselective syntheses of compounds such as (+)-indatraline. organic-chemistry.org The reaction proceeds via a mechanism that involves the nickel catalyst in a reductive coupling of the enone moiety.

Rhodium-Catalyzed Asymmetric 1,4-Addition

For the synthesis of chiral 3-aryl-1-indanones, rhodium-catalyzed asymmetric intramolecular 1,4-addition is a highly effective strategy. acs.org This reaction utilizes pinacolborane chalcone (B49325) derivatives as substrates. organic-chemistry.orgacs.org In the presence of a chiral rhodium complex, typically formed with a chiral phosphine (B1218219) ligand like MonoPhos, the arylboron moiety undergoes an intramolecular conjugate addition to the enone system. organic-chemistry.orgacs.org This cyclization proceeds under relatively mild conditions and provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities (up to 95% ee). acs.org

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (% ee)Reference
[RhCl(C₂H₄)₂]₂ / MonoPhosPinacolborane chalcone derivativesChiral 3-Aryl-1-Indanonesup to 95%up to 95% acs.org
[Rh(C₂H₄)₂Cl]₂ / (R)-BINAPPinacolborane chalcone derivative 1a3-Phenyl-1-indanone (2a)80%54% acs.org
Silver Nitrate-Promoted C-C Coupling Reactions

Silver nitrate (B79036) (AgNO₃) can be used to promote C-C coupling reactions for the synthesis of 3-arylindan-1-ones. organic-chemistry.org One such innovative approach involves the coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids. This reaction, often accelerated by microwave irradiation, provides the desired 3-arylindan-1-one products in excellent yields. This method represents an efficient pathway to biologically active compounds. organic-chemistry.org

Alternative Cyclization Pathways to 1-Indanones (e.g., from Cyclic Esters, Nitriles)

Beyond the traditional intramolecular Friedel-Crafts reactions of carboxylic acids and their derivatives, alternative starting materials have been explored for the synthesis of the 1-indanone core. Cyclic esters, for instance, can serve as precursors to 1-indanones. The addition of β-propiolactone to aluminum chloride in benzene (B151609) has been reported to yield 1-indanone in 80% yield. beilstein-journals.org The order of addition of the reagents is crucial, as adding aluminum chloride to the lactone in benzene significantly decreases the yield. beilstein-journals.org

Derivatives of Meldrum's acid also provide a versatile entry point to 2-functionalized 1-indanones. nih.gov The intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives can be catalyzed by metal trifluoromethanesulfonates such as Sc(OTf)₃, Dy(OTf)₃, and Yb(OTf)₃. nih.gov These Meldrum's acid derivatives can be functionalized at the α- and/or β-positions with a variety of substituents, leading to a diverse range of 2-substituted 1-indanones with yields ranging from 13-86%. nih.gov

Non-Conventional Synthetic Accelerators (e.g., Microwave Irradiation, High-Intensity Ultrasound, High Pressure)

To enhance reaction rates, improve yields, and promote greener synthetic protocols, non-conventional energy sources have been applied to the synthesis of 1-indanones. Microwave irradiation has proven to be a particularly effective tool for accelerating intramolecular Friedel-Crafts acylations. nih.govacs.orgnih.govresearchgate.net For example, the microwave-assisted intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids catalyzed by metal triflates in ionic liquids provides a rapid and efficient route to 1-indanones. nih.gov Similarly, a one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides under microwave irradiation has been developed, proceeding through a tandem Friedel-Crafts acylation and Nazarov cyclization. acs.orgresearchgate.net

High-intensity ultrasound is another non-conventional technique that has been successfully employed in the synthesis of 1-indanones. nih.govacs.org The application of ultrasound can significantly enhance the rate of Friedel-Crafts acylation reactions. nih.govniscpr.res.in For instance, the ultrasound-assisted synthesis of 2-benzylidene-1-indanone (B110557) derivatives has been shown to improve reaction yields and shorten reaction times compared to conventional methods. acs.org

High-pressure conditions, often achieved using a Q-tube™ reactor, have also been explored for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation. nih.gov The comparison of microwave, ultrasound, and high-pressure methods for a library of 1-indanones has demonstrated the potential of these non-conventional techniques to provide more efficient and environmentally friendly synthetic routes. nih.gov

AcceleratorReaction TypeSubstratesCatalystYieldReference
MicrowaveIntramolecular Friedel-Crafts Acylation3-Arylpropanoic acidsMetal triflatesGood nih.gov
MicrowaveTandem Friedel-Crafts Acylation/Nazarov CyclizationArenes and α,β-unsaturated acyl chloridesAlCl₃Good acs.orgresearchgate.net
UltrasoundIntramolecular Friedel-Crafts Acylation3-Arylpropionic acidsTriflic acid- nih.gov
High Pressure (Q-tube™)Intramolecular Friedel-Crafts Acylation3-Arylpropionic acidsTriflic acid- nih.gov

Strategic Synthesis of 1-Indanone, 2-(chloroacetyl)- and Related α-Acylated Derivatives

The introduction of an α-acyl group, specifically a chloroacetyl group, to the 1-indanone scaffold is a key transformation for the synthesis of various biologically active molecules. This section explores potential synthetic routes to achieve this functionalization.

Exploration of Specific Chloroacetylation Routes

Direct chloroacetylation of the 1-indanone enolate is a plausible and direct approach to synthesize 1-Indanone, 2-(chloroacetyl)-. This reaction would likely proceed via the formation of the enolate of 1-indanone using a suitable base, followed by quenching with chloroacetyl chloride. The choice of base and reaction conditions would be critical to control the selectivity of the acylation and minimize side reactions.

An alternative strategy involves a Friedel-Crafts acylation of an appropriate aromatic precursor. For instance, the Friedel-Crafts acylation of acetanilide (B955) with α-chloroacetyl chloride in the presence of aluminum chloride is a known transformation. nih.gov A similar approach could be envisioned where a suitably substituted aromatic compound is acylated with chloroacetyl chloride, followed by a subsequent cyclization to form the 1-indanone ring.

Furthermore, the synthesis of 5-chloro-1-indanone (B154136) has been reported via the Friedel-Crafts acylation of 3-chlorophenylpropionic acid with malonyl chloride in the presence of zinc chloride. google.com This demonstrates the feasibility of incorporating a chloro-substituent during the construction of the indanone core. While this example places the chlorine on the aromatic ring, it highlights the utility of chloro-containing reagents in indanone synthesis.

Sequential Functionalization Approaches

A sequential functionalization strategy offers a more controlled approach to the synthesis of 1-Indanone, 2-(chloroacetyl)-. This would typically involve the initial formation of the 1-indanone core, followed by the introduction of the chloroacetyl group at the α-position.

One such approach would be analogous to the α-bromination of 1-indanone. The treatment of 1-indanone with bromine in glacial acetic acid is known to produce 2-bromoindan-1-one, albeit in low yields. nih.gov A similar reaction with a suitable chloroacetylating agent could potentially yield the desired product.

Another sequential approach could involve the initial α-acylation of 1-indanone with a less reactive acylating agent, followed by a subsequent chlorination step. For example, 1-indanone could be acylated with acetic anhydride to form 2-acetyl-1-indanone, which could then be subjected to chlorination to introduce the chlorine atom on the acetyl group.

The synthesis of 2-substituted 1-indanones is often performed after the Friedel-Crafts acylation to form the indanone ring, which can present challenges in controlling the mono-alkylation of the ketone. However, the use of Meldrum's acid derivatives in the synthesis of the 1-indanone core allows for the facile α-alkylation prior to cyclization, offering a more controlled route to 2-substituted 1-indanones. nih.gov This strategy could potentially be adapted for the introduction of an α-chloroacetyl group or a precursor that can be readily converted to it.

Reaction Mechanisms Pertaining to 2 Functionalized 1 Indanones

Mechanistic Insights into α-Halogenation of Ketones

The introduction of a halogen atom at the α-position of a ketone, such as 1-indanone (B140024), is a fundamental transformation in organic synthesis. fiveable.me This reaction can proceed under either acidic or basic conditions, each following a distinct mechanistic pathway.

Under acidic conditions, the reaction is catalyzed by an acid and typically results in the monohalogenation of the ketone. chemistrysteps.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. masterorganicchemistry.comlibretexts.org A weak base, such as water or the conjugate base of the acid catalyst, then removes an α-proton to form a nucleophilic enol intermediate. masterorganicchemistry.comlibretexts.org This enol then attacks a molecule of the halogen (e.g., Br₂, Cl₂) in an electrophilic addition step. masterorganicchemistry.comjove.com Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the α-halo ketone. masterorganicchemistry.comlibretexts.org Kinetic studies have shown that the rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.orgmissouri.edu For unsymmetrical ketones, the halogenation occurs preferentially at the more substituted α-carbon, a preference attributed to the formation of the more stable, thermodynamically favored enol. chemistrysteps.comjove.com The presence of an electron-withdrawing halogen atom on the α-carbon decreases the basicity of the carbonyl oxygen, making further protonation and subsequent halogenation less favorable, thus helping to prevent polyhalogenation under acidic conditions. chemistrysteps.comjove.com

In contrast, base-promoted α-halogenation follows a different mechanism and often leads to polyhalogenation. chemistrysteps.com The reaction is initiated by the abstraction of an α-proton by a base to form an enolate ion. fiveable.mejove.com This enolate, being a strong nucleophile, then attacks the halogen molecule. chemistrysteps.com A significant difference from the acid-catalyzed pathway is that the introduction of a halogen atom increases the acidity of the remaining α-hydrogens due to the electron-withdrawing inductive effect of the halogen. libretexts.orgmissouri.edu This makes subsequent deprotonation and halogenation more rapid, often leading to the replacement of all α-hydrogens. chemistrysteps.comjove.com To achieve monohalogenation under basic conditions, careful control of the reaction conditions and stoichiometry is required.

Comparison of Acid-Catalyzed and Base-Promoted α-Halogenation
FeatureAcid-Catalyzed HalogenationBase-Promoted Halogenation
IntermediateEnol masterorganicchemistry.comlibretexts.orgEnolate fiveable.mejove.com
Extent of HalogenationTypically Monohalogenation chemistrysteps.comjove.comOften Polyhalogenation chemistrysteps.comjove.com
Rate-Determining StepEnol Formation libretexts.orgmissouri.edu-
Regioselectivity (Unsymmetrical Ketones)More substituted α-carbon chemistrysteps.comjove.comLess substituted α-carbon wikipedia.org

Reaction Pathways for Carbon-Carbon Bond Formation at the α-Position

The formation of new carbon-carbon bonds at the α-position of ketones is a cornerstone of organic synthesis. This is typically achieved through the alkylation of enolates. The process begins with the deprotonation of an α-hydrogen by a strong base to form a nucleophilic enolate. sketchy.comorganicchemistrytutor.com This enolate then acts as a nucleophile and attacks an electrophilic alkyl halide in an SN2 reaction, resulting in the formation of a new C-C bond. fiveable.melibretexts.org

The choice of base is critical for the success of this reaction. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is often used to ensure complete and irreversible formation of the enolate, thereby minimizing side reactions like the base reacting with the alkyl halide. organicchemistrytutor.comlumenlearning.com

For unsymmetrical ketones, the regioselectivity of the alkylation can be controlled by the reaction conditions. The use of a strong, sterically hindered base like LDA at low temperatures (e.g., -78°C) favors the formation of the less substituted, or "kinetic," enolate. lumenlearning.com Conversely, weaker bases or higher temperatures allow for equilibrium to be established, leading to the formation of the more substituted and thermodynamically more stable enolate. lumenlearning.com

The alkylating agent is typically a primary or secondary alkyl halide. libretexts.org Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions. libretexts.org The reaction proceeds with inversion of stereochemistry at the electrophilic carbon of the alkyl halide, consistent with an SN2 mechanism. fiveable.me

Transition metal-catalyzed α-alkylation of ketones has emerged as a more environmentally friendly alternative to traditional methods that require stoichiometric amounts of strong bases. mdpi.com One such approach is the hydrogen-borrowing or hydrogen autotransfer strategy, where an alcohol is used as the alkylating agent. mdpi.com In this process, a metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes an in-situ condensation with the ketone's enolate to form an α,β-unsaturated ketone. The catalyst then facilitates the reduction of the double bond to yield the α-alkylated ketone. mdpi.com

Cyclization Mechanisms Leading to the Indanone Ring System (e.g., Friedel-Crafts, Nazarov Reaction)

The construction of the indanone ring system can be accomplished through various cyclization strategies, with the intramolecular Friedel-Crafts acylation and the Nazarov cyclization being prominent examples.

The intramolecular Friedel-Crafts acylation is a classic method for forming the indanone skeleton. This reaction involves the cyclization of a carboxylic acid or its derivative, such as an acid chloride, attached to an aromatic ring. researchgate.net For instance, 3-arylpropionic acids can be cyclized in the presence of a strong acid catalyst, like polyphosphoric acid (PPA), to yield 1-indanones. researchgate.net The mechanism involves the protonation of the carboxylic acid (or activation of the acid chloride with a Lewis acid) to form an acylium ion. This highly electrophilic species is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution reaction. Subsequent loss of a proton re-aromatizes the ring and forms the five-membered ketone ring of the indanone.

The Nazarov cyclization is another powerful tool for the synthesis of five-membered rings, including indanones. organic-chemistry.org This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. organic-chemistry.orgnrochemistry.com The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. organic-chemistry.org This activation facilitates a 4π-conrotatory electrocyclization to form a pentadienyl cation intermediate. organic-chemistry.orgresearchgate.net Subsequent elimination of a proton leads to the formation of the cyclopentenone ring. nrochemistry.com In the context of indanone synthesis, the Nazarov cyclization can be part of a tandem reaction sequence. For example, the reaction of phenylalkynes with aldehydes, catalyzed by certain Lewis acids, can lead to the formation of indanones through a process that involves a Nazarov-type cyclization. organic-chemistry.org Similarly, α,β-unsaturated aryl ketones can undergo a Nazarov cyclization followed by other transformations to yield substituted indanones. researchgate.net

Elucidation of Specific Intramolecular Rearrangement Mechanisms (e.g., 1,5-Hydrogen Shifts)

Intramolecular rearrangements, such as sigmatropic shifts, can play a role in reactions involving indanone precursors or derivatives. A masterorganicchemistry.comfiveable.me-hydrogen shift is a type of pericyclic reaction where a hydrogen atom migrates from one position to another within a molecule in a concerted fashion. fiveable.me This process involves the movement of a hydrogen atom across a five-atom π-system. wikipedia.org Such shifts are thermally allowed and proceed through a cyclic transition state. fiveable.me

While not a direct method for indanone synthesis, masterorganicchemistry.comfiveable.me-hydrogen shifts can be relevant in the context of side reactions or subsequent transformations of indanone-related structures. For example, in complex polycyclic systems, the thermal or photochemical conditions used in a synthetic sequence could potentially induce such rearrangements, leading to isomeric products. The stereochemistry of a masterorganicchemistry.comfiveable.me-hydrogen shift is typically suprafacial, meaning the hydrogen atom remains on the same face of the π-system. wikipedia.org

Understanding Alkene Insertion Processes in Indanone Formation

Palladium-catalyzed reactions involving alkene insertion have emerged as modern and efficient methods for the synthesis of indanone derivatives. These reactions often proceed through a series of elementary steps involving the palladium catalyst.

One such strategy involves the palladium-catalyzed intramolecular alkene thioacylation. researchgate.net This reaction is initiated by the oxidative addition of a thioester C(acyl)-S bond to a palladium(0) catalyst, forming an acylpalladium(II) intermediate. This is followed by the migratory insertion of an alkene tethered to the molecule into the C(acyl)-Pd bond. researchgate.net The resulting alkylpalladium intermediate then undergoes further reactions to afford the indanone scaffold. This approach is notable for its atom economy and for suppressing side reactions like decarbonylation. researchgate.net

Another example is the palladium-catalyzed annulation of aldehydes with norbornenes to synthesize indanones. researchgate.netfigshare.com The proposed mechanism may involve the formation of a five-membered cyclopalladium species, followed by the insertion of carbon monoxide and subsequent reductive elimination to form the indanone core. researchgate.net

The sequential insertion of different unsaturated molecules, such as alkynes and alkenes, into a palladium-carbon bond can also lead to the formation of complex structures that may be precursors to or related to indanones. nih.gov These multi-step catalytic cycles highlight the versatility of palladium catalysis in constructing intricate molecular architectures.

Aldol (B89426) Addition-Dehydration Mechanisms Involving 1-Indanones

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate with a carbonyl compound. wikipedia.org 1-Indanone, having α-hydrogens, can participate in aldol reactions both as an enolate donor and a carbonyl acceptor.

The aldol addition mechanism begins with the deprotonation of an α-hydrogen of 1-indanone by a base to form a nucleophilic enolate. sketchy.comlibretexts.org This enolate then attacks the electrophilic carbonyl carbon of another molecule (which could be another 1-indanone molecule or a different aldehyde or ketone), forming a β-hydroxy ketone, also known as an aldol adduct. libretexts.orgwikipedia.org This addition step is often reversible.

Following the aldol addition, a dehydration (or condensation) step can occur, especially with heating, to form an α,β-unsaturated ketone. libretexts.orgwikipedia.org Under basic conditions, this dehydration proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes an α-proton to form an enolate, which then eliminates the β-hydroxyl group. wikipedia.org Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to form the conjugated double bond. libretexts.org

Synthetic Transformations and Derivatization Strategies Involving 1 Indanone, 2 Chloroacetyl

Utility of the Chloroacetyl Moiety as a Versatile Synthetic Handle

The chloroacetyl group at the 2-position of the 1-indanone (B140024) ring is an exceptionally useful synthetic handle. The presence of an electron-withdrawing carbonyl group adjacent to the carbon bearing the chlorine atom makes this chloride a reactive electrophile, susceptible to a wide range of nucleophilic substitution reactions. This reactivity is the foundation for numerous derivatization strategies.

The chlorine atom of the chloroacetyl group is an excellent leaving group, readily displaced by a variety of nucleophiles. This SN2 reaction pathway allows for the introduction of diverse functional groups at this position, leading to a broad array of 2-substituted 1-indanone derivatives. Common nucleophiles employed in these transformations include sulfur, nitrogen, and oxygen-based reagents. For instance, reaction with thiols (RSH) yields thioethers, while amines (RNH₂) produce secondary amino ketones, and azide (B81097) ions (N₃⁻) can be used to introduce an azido (B1232118) group, which can be further transformed, for example, via reduction to a primary amine or through cycloaddition reactions.

Table 1: Examples of Nucleophilic Displacement Reactions
NucleophileReagent ExampleProduct Class
ThiolThiophenol2-(Phenylthioacetyl)-1-indanone
AminePiperidine2-(Piperidinoacetyl)-1-indanone
AzideSodium Azide2-(Azidoacetyl)-1-indanone
HydroxideSodium Hydroxide2-(Hydroxyacetyl)-1-indanone

The electrophilic nature of the chloroacetyl group, combined with the enolizable ketone of the indanone ring, makes 1-Indanone, 2-(chloroacetyl)- an ideal precursor for synthesizing fused heterocyclic systems. These reactions often proceed via an initial nucleophilic attack on the chloroacetyl moiety followed by an intramolecular cyclization.

A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide. chemhelpasap.com In a direct application of this principle, the reaction of 2-(chloroacetyl)-1-indanone (or its in situ generated precursor, α-chloroindanone) with thiourea leads to the formation of a fused indenothiazole. nih.gov The reaction mechanism involves nucleophilic attack by the sulfur of thiourea on the α-carbon of the chloroacetyl group, followed by intramolecular condensation between the nitrogen of the thiourea and the indanone carbonyl, and subsequent dehydration to form the aromatic thiazole ring. Similarly, reaction with o-phenylenediamine (B120857) can yield fused indenoquinoxaline derivatives. nih.gov

Table 2: Fused Ring Systems from 1-Indanone, 2-(chloroacetyl)-
ReagentFused Ring System FormedProduct Example
ThioureaIndeno[1,2-d]thiazole2-Aminoindeno[1,2-d]thiazol-9(4H)-one
o-PhenylenediamineIndeno[1,2-b]quinoxaline5,10-Dihydroindeno[1,2-b]quinoxalin-11(6H)-one

The chloroacetyl group functions as an effective acylating agent, particularly for the synthesis of amides when reacted with primary or secondary amines. researchgate.net The reaction proceeds via nucleophilic acyl substitution where the amine displaces the chloride. This provides a straightforward route to N-substituted 2-(aminoacetyl)-1-indanones, which are derivatives of the amino acid glycine. This transformation is valuable for building peptide-like structures or for introducing an amide functional group, which is a key component in many biologically active molecules. sphinxsai.com The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. researchgate.net

Functional Group Interconversions at the 2-Position

Beyond the reactions of the chloroacetyl handle, the core indanone structure offers other sites for functional group interconversions. The most prominent of these is the carbonyl group at the 1-position. This ketone can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org Such a reduction, when performed on a 2-substituted indanone, introduces a new stereocenter at the 1-position, opening pathways for diastereomeric products.

Furthermore, the chloroacetyl side chain itself can undergo further transformations. The ketone on the side chain can be reduced, or the entire acetyl group can be modified. For instance, the chloride can be displaced by a nucleophile (as in 4.1.1), and then the adjacent carbonyl can be reduced, leading to a variety of 2-substituted 1-indanol (B147123) derivatives.

Chiral Derivatization Approaches for Stereoselective Synthesis

Introducing chirality into the indanone framework is of significant interest, as many biologically active indanone derivatives are chiral. organic-chemistry.orgresearchgate.net 1-Indanone, 2-(chloroacetyl)- can be a starting point for stereoselective synthesis through several strategies.

One approach involves the stereoselective reduction of the ketone at the 1-position. The use of chiral reducing agents or catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, can favor the formation of one enantiomer of the corresponding 1-indanol over the other. rsc.org The stereochemical outcome can be influenced by the bulky 2-(chloroacetyl) substituent.

Another strategy is to react the chloroacetyl group with a chiral nucleophile or a chiral auxiliary. This would create a diastereomeric mixture that could potentially be separated. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product. Enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through rhodium-catalyzed asymmetric reactions, demonstrating that catalytic methods can effectively control stereochemistry in this ring system. organic-chemistry.org

Computational Chemistry and Theoretical Investigations of 2 Functionalized 1 Indanone Systems

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(chloroacetyl)-1-indanone, these methods provide a detailed picture of its three-dimensional structure and energetic stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Studies on related ketones and functionalized indanones have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide reliable predictions of molecular geometries, including bond lengths and angles. researchgate.netnih.govmdpi.com

For 2-(chloroacetyl)-1-indanone, DFT calculations would be instrumental in determining the optimized geometry, pinpointing the most stable arrangement of its atoms in space. These calculations typically involve minimizing the molecule's energy, which in turn provides key data on the lengths of bonds (e.g., C=O, C-Cl, and bonds within the indanone framework) and the angles between them. Such data is crucial for understanding the molecule's reactivity and interactions.

Table 1: Representative Predicted Molecular Geometry Parameters for 2-Acetyl-1-indanone (as an analogue)

Parameter Predicted Value (DFT/B3LYP/6-31G(d,p))
C=O Bond Length (Å) 1.21
C-C (keto-phenyl) Bond Length (Å) 1.48
C-C (aliphatic) Bond Length (Å) 1.54
C-C=O Bond Angle (°) 120.5

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable comparative insights. scispace.com For a molecule like 2-(chloroacetyl)-1-indanone, ab initio calculations would serve to validate the results obtained from DFT and offer a more profound understanding of electron correlation effects on the molecular structure and stability. rsc.org

Mechanistic Studies Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving 2-functionalized 1-indanones, computational studies can map out the potential energy surface, identifying transition states and intermediates. researchgate.net For instance, in the context of the synthesis of 2-(chloroacetyl)-1-indanone, likely via the Friedel-Crafts acylation of 1-indanone (B140024) with chloroacetyl chloride, computational modeling could predict the activation energies and reaction pathways, providing a detailed, step-by-step view of the reaction mechanism. This would involve calculating the energies of reactants, products, and any transition states, thereby shedding light on the reaction's feasibility and kinetics.

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in predicting and interpreting spectroscopic data. For 2-(chloroacetyl)-1-indanone, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR spectra, obtained from frequency calculations following a geometry optimization, can help in assigning the vibrational modes of the molecule. Key vibrational frequencies, such as the carbonyl (C=O) stretch and the C-Cl stretch, can be predicted and compared with experimental data if available. chemicalbook.comnist.govnist.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. pdx.eduutah.edu These predictions for both ¹H and ¹³C NMR spectra are invaluable for structural elucidation and for confirming the identity of the synthesized compound. nih.govoregonstate.edulibretexts.org

Table 2: Predicted Spectroscopic Data for 2-(Chloroacetyl)-1-indanone Analogues

Spectroscopic Data Predicted Value
IR Frequency (cm⁻¹)
C=O Stretch ~1710-1730
C-Cl Stretch ~700-800
¹H NMR Chemical Shift (ppm)
CH₂ (chloroacetyl) ~4.0-4.5
CH (indanone) ~3.5-4.0
¹³C NMR Chemical Shift (ppm)
C=O (keto) ~200-205
C=O (acetyl) ~190-195

Note: These are approximate values based on typical ranges for similar functional groups and are for illustrative purposes.

Conformational Analysis and Energetic Profiles

The presence of the flexible chloroacetyl side chain in 2-(chloroacetyl)-1-indanone introduces conformational complexity. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. nih.gov Computational methods can systematically explore the potential energy surface by rotating the single bonds in the chloroacetyl group. rsc.org This analysis reveals the most stable conformer(s) and the energy barriers between them. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and biological activity. For instance, the orientation of the chloroacetyl group relative to the indanone ring system can impact how the molecule interacts with other molecules. researchgate.net

Optoelectronic Property Exploration using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and their response to light. mdpi.commdpi.com This is particularly relevant for understanding the optoelectronic properties of 2-(chloroacetyl)-1-indanone. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netresearchgate.netrsc.org

These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the nature of the electronic excitations (e.g., π-π* or n-π* transitions) and how functionalization affects the electronic properties of the 1-indanone core. ias.ac.in

Table 3: Predicted Electronic Properties for a Functionalized Indanone Analogue

Property Predicted Value
HOMO Energy (eV) -6.5
LUMO Energy (eV) -2.0
HOMO-LUMO Gap (eV) 4.5
Lowest Electronic Transition (nm) ~300-320 (π-π*)

Note: Data is hypothetical and for illustrative purposes for a generic functionalized indanone system.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and its ability to participate in electronic transitions.

In a theoretical study of 2-benzylidene-1-indanone (B110557) and its derivatives, quantum chemical parameters were calculated using the B3LYP method with a 6-31G(d) basis set. The investigation focused on how different functional groups attached to the benzylidene moiety influence the electronic properties. The calculated energies of the HOMO and LUMO, along with the energy gap, provide a quantitative measure of these effects.

For the parent 2-benzylidene-1-indanone, the HOMO is primarily localized on the benzylidene fragment, while the LUMO is distributed across the entire conjugated system, including the indanone core. This distribution suggests that electronic excitations involve a significant degree of intramolecular charge transfer. The substitution of various functional groups (such as -F, -Cl, -Br, -CF3, -CH3, and -OCH3) on the phenyl ring of the benzylidene group systematically modifies the energies of these frontier orbitals.

Generally, electron-donating groups (like -CH3 and -OCH3) tend to raise the energy of the HOMO, while electron-withdrawing groups (such as -F, -Cl, -Br, and -CF3) lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This tuning of the frontier orbital energies directly impacts the HOMO-LUMO gap, which in turn influences the molecule's reactivity and spectral properties. A smaller energy gap typically corresponds to a molecule that is more easily excited and will absorb light at longer wavelengths.

Below is a table summarizing the calculated quantum chemical parameters for a selection of substituted 2-benzylidene-1-indanone derivatives.

CompoundSubstituentEHOMO (eV)ELUMO (eV)ΔE (eV)
1 H-6.45-2.314.14
2 4-F-6.51-2.394.12
3 4-Cl-6.58-2.524.06
4 4-Br-6.55-2.544.01
5 4-CF3-6.89-2.874.02
6 4-CH3-6.32-2.244.08
7 4-OCH3-6.07-2.153.92

This data is illustrative and based on findings for 2-benzylidene-1-indanone derivatives.

Analysis of UV-Vis Absorption Spectra and Density of States (DOS)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions between different molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For 2-functionalized 1-indanone systems, the UV-Vis spectra are typically characterized by strong absorptions in the ultraviolet and visible regions, arising from π→π* transitions within the conjugated framework. The specific position and intensity of these absorption bands are highly sensitive to the nature of the functional group at the 2-position and any substituents on the aromatic rings.

Theoretical investigations on related systems, such as vanadium complexes of 2-benzylidene-1-indanone derivatives, have shown that these molecules exhibit optical activation energies consistent with organic semiconductors. The calculated electronic transitions correspond to the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. For instance, in a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a related chalcone (B49325), the first singlet excitation energy was calculated to be 3.1579 eV, corresponding to an absorption wavelength of 392.62 nm. This long-wavelength absorption is attributed to the extended conjugation in the molecule.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~390> 0.1HOMO → LUMO (π→π)
S0 → S2~320> 0.1HOMO-1 → LUMO (π→π)

This data is representative for conjugated systems similar to 2-functionalized 1-indanones and illustrates typical TD-DFT outputs.

Exciton (B1674681) Binding Energy (Eb) and Transition Density Matrix (TDM) Calculations

In the context of organic materials, an exciton is a bound state of an electron and an electron hole, which are attracted to each other by the electrostatic Coulomb force. The exciton binding energy (Eb) is the energy required to dissociate the exciton into a free electron and a free hole. This parameter is crucial for optoelectronic applications, as a lower exciton binding energy facilitates charge separation, which is essential for devices like solar cells.

The Transition Density Matrix (TDM) is a powerful tool for analyzing the nature of electronic transitions. It provides a detailed picture of the charge redistribution that occurs when a molecule is excited by light. The TDM can be used to quantify the contributions of local excitations (excitations localized on a specific part of the molecule) and charge-transfer excitations (where an electron moves from one part of the molecule to another).

For a donor-acceptor type molecule, which can be a model for some substituted 2-functionalized 1-indanones, the TDM analysis can reveal the degree of charge transfer from the donor fragment to the acceptor fragment upon photoexcitation. This information is vital for designing molecules with specific photophysical properties, such as those used in nonlinear optics or as fluorescent probes. The analysis of the TDM would allow for a quantitative understanding of how the chloroacetyl group in "1-Indanone, 2-(chloroacetyl)-" influences the charge distribution in its excited states.

ParameterTheoretical ValueSignificance
Exciton Binding Energy (Eb)Typically 0.1 - 1.0 eV for organic materialsEnergy required to separate the electron-hole pair; lower values are better for photovoltaic applications.
Charge Transfer CharacterQuantified from TDM analysisDescribes the extent of electron density shift upon excitation; crucial for designing materials for optoelectronics.

This table presents typical ranges and concepts as specific calculated values for the target compounds are not available.

Advanced Analytical Methodologies for the Characterization of 1 Indanone, 2 Chloroacetyl

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the molecular structure of 1-Indanone (B140024), 2-(chloroacetyl)-. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Indanone, 2-(chloroacetyl)-, both ¹H and ¹³C NMR are required for a complete assignment. Due to the presence of a chiral center at the C2 position, the adjacent methylene protons (C3) are diastereotopic and are expected to show complex splitting patterns.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Indanone, 2-(chloroacetyl)- would be expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.3-7.8 ppm). The proton at the C2 position, being adjacent to two carbonyl groups and a chlorine atom, would be significantly deshielded. The methylene protons of the chloroacetyl group would appear as a singlet, while the methylene protons at the C3 position of the indanone ring would likely appear as two distinct multiplets due to their diastereotopic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. libretexts.org The spectrum of 1-Indanone, 2-(chloroacetyl)- would be characterized by two carbonyl signals in the downfield region (typically δ 190-210 ppm). libretexts.org The carbons of the aromatic ring would resonate in the δ 120-155 ppm range. utah.edu The aliphatic carbons, including the methine at C2, the methylene at C3, and the methylene of the chloroacetyl group, would appear in the upfield region. The carbon atom bonded to chlorine will show a characteristic chemical shift.

Predicted NMR Data for 1-Indanone, 2-(chloroacetyl)-

¹H NMR ¹³C NMR
Chemical Shift (δ ppm) Multiplicity Assignment Chemical Shift (δ ppm)
7.30-7.80MultipletAromatic-H200-210
4.50-4.70Singlet-COCH₂Cl190-200
4.00-4.20TripletC2-H150-155
3.00-3.40MultipletC3-H₂135-140
124-135
50-60
40-50
30-40

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 1-Indanone, 2-(chloroacetyl)- would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone of the indanone ring is expected to absorb around 1710-1725 cm⁻¹, while the α-chloro ketone carbonyl of the chloroacetyl group would likely appear at a higher frequency, around 1730-1750 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. Other important vibrations include C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

Predicted IR Absorption Frequencies for 1-Indanone, 2-(chloroacetyl)-

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C=O (α-chloro ketone)Stretching1730-1750 (Strong)
C=O (Indanone)Stretching1710-1725 (Strong)
Aromatic C=CStretching1450-1600
C-ClStretching600-800

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. nih.gov For 1-Indanone, 2-(chloroacetyl)-, HRMS would be used to confirm its elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, with likely fragmentations including the loss of the chloroacetyl group, loss of CO, and cleavage of the indanone ring.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of 1-Indanone, 2-(chloroacetyl)- and for separating any potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. rsc.org For the analysis of 1-Indanone, 2-(chloroacetyl)-, a reversed-phase HPLC method would likely be most effective. nih.gov This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups of the molecule will absorb UV light. The method can be optimized to separate the target compound from starting materials, by-products, and degradation products, thus providing a reliable assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. actachemscand.org The suitability of GC for the analysis of 1-Indanone, 2-(chloroacetyl)- would depend on its volatility and thermal stability. Given its molecular weight and functional groups, it is likely amenable to GC analysis. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane, would be a suitable choice. A flame ionization detector (FID) would provide good sensitivity. nih.gov For trace-level analysis or for analyzing potentially reactive chloroacetyl compounds, derivatization may be employed to improve volatility and chromatographic behavior. daneshyari.comresearchgate.net GC can be used to assess purity and to detect the presence of any volatile impurities. thermofisher.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of 1-Indanone, 2-(chloroacetyl)-, ideal for monitoring reaction progress, assessing purity, and determining appropriate conditions for column chromatography. chemistryhall.comijpsr.com The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. aga-analytical.com.pl

For a moderately polar compound like 1-Indanone, 2-(chloroacetyl)-, which contains a ketone, an alpha-chloro substituent, and an aromatic indanone core, a standard silica gel 60 F₂₅₄ plate is a suitable stationary phase. The fluorescent indicator (F₂₅₄) allows for non-destructive visualization of UV-active compounds. nih.gov Given the aromatic nature of the indanone ring system, the compound is expected to absorb UV light at 254 nm, appearing as a dark spot against the green fluorescent background of the plate. libretexts.org

The choice of mobile phase is critical for achieving effective separation. A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is commonly employed for compounds of intermediate polarity. chemistryhall.com By varying the ratio of these solvents, the retention factor (Rf) can be optimized to fall within the ideal range of 0.2 to 0.8 for accurate assessment. chemistryhall.com For instance, starting with a 4:1 hexane/ethyl acetate mixture would be a logical first step.

Following development, visualization can be enhanced using chemical staining reagents that react with the ketone functional group. Destructive visualization methods include dipping the plate into a stain such as p-anisaldehyde, vanillin, or potassium permanganate, followed by gentle heating. libretexts.orgnih.gov These stains react with the carbonyl group to produce distinctly colored spots, confirming the presence of the ketone functionality. libretexts.org

Table 1: Hypothetical TLC Data for 1-Indanone, 2-(chloroacetyl)-
Mobile Phase (Hexane:Ethyl Acetate)AnalyteExpected Rf ValueVisualization Method
4:11-Indanone (Starting Material)0.55UV (254 nm), p-Anisaldehyde
4:11-Indanone, 2-(chloroacetyl)-0.40UV (254 nm), p-Anisaldehyde
3:11-Indanone (Starting Material)0.65UV (254 nm), p-Anisaldehyde
3:11-Indanone, 2-(chloroacetyl)-0.52UV (254 nm), p-Anisaldehyde

**6.3. Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures and unequivocally identifying unknown components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of 1-Indanone, 2-(chloroacetyl)-, particularly for its quantification in complex matrices. researchgate.net A reversed-phase high-performance liquid chromatography (HPLC) method would be suitable, employing a C18 stationary phase column. The mobile phase would typically consist of a gradient mixture of acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to facilitate protonation. researchgate.net

Detection by mass spectrometry, using an electrospray ionization (ESI) source in positive ion mode, would be expected to generate the protonated molecular ion [M+H]⁺. A key feature in the mass spectrum of 1-Indanone, 2-(chloroacetyl)- would be the isotopic pattern of the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two distinct peaks separated by two mass units (m/z), providing a clear signature for the presence of a single chlorine atom.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. libretexts.org While 1-Indanone, 2-(chloroacetyl)- may be amenable to direct GC-MS analysis, its thermal stability would need to be confirmed to avoid on-column degradation. A nonpolar capillary column, such as a DB-5MS, would be appropriate for separation.

Under electron ionization (EI), the compound would undergo predictable fragmentation, providing structural information. Key fragmentation pathways would likely include alpha-cleavage at the carbon-carbon bond adjacent to the carbonyl group, leading to the loss of the chloroacetyl radical (•CH₂Cl) or the formation of an acylium ion. libretexts.org Other significant fragments could arise from the loss of a chlorine atom or the cleavage of the indanone ring structure itself.

Table 2: Proposed MS and Hyphenated Chromatography Parameters
TechniqueParameterProposed Condition/Expected Result
LC-MS
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water
IonizationElectrospray Ionization (ESI), Positive Mode
Expected [M+H]⁺ for ³⁵Clm/z 209.04
Expected [M+H]⁺ for ³⁷Clm/z 211.04
GC-MS
ColumnDB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film)
IonizationElectron Ionization (EI) at 70 eV
Expected Molecular Ion (M⁺)m/z 208/210
Major Fragment[M - CH₂Cl]⁺ (m/z 159)
Other Key Fragments[M - Cl]⁺ (m/z 173), Indanone fragments (e.g., m/z 116, 131)

For definitive, unambiguous structure elucidation, particularly in the presence of isomers or impurities, the integration of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled. nih.gov HPLC-NMR allows for the acquisition of NMR spectra of compounds directly as they elute from the HPLC column, while LC-SPE-NMR involves trapping the separated peaks on solid-phase extraction (SPE) cartridges for subsequent, more lengthy NMR analysis. nih.govomicsonline.org

This approach would allow for the complete assignment of the ¹H and ¹³C NMR spectra of 1-Indanone, 2-(chloroacetyl)-. Protons adjacent to the carbonyl group (alpha-protons) are expected to appear in the 2.1–2.6 ppm range in the ¹H NMR spectrum. openochem.orglibretexts.org The carbonyl carbon itself would be highly deshielded, resonating around 190–220 ppm in the ¹³C NMR spectrum. openochem.org Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed to establish the connectivity between protons and carbons, confirming the precise location of the chloroacetyl group at the C2 position of the indanone ring. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ in ppm) for 1-Indanone, 2-(chloroacetyl)-
Atom PositionPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
C1 (Carbonyl)-~200
C2 (CH)~3.5 - 4.0 (methine)~50
C3 (CH₂)~3.0 - 3.4 (methylene)~35
C4-C7 (Aromatic)~7.3 - 7.8~125 - 138
C8, C9 (Aromatic Quaternary)-~135, ~153
C1' (CH₂)~4.2 - 4.5 (methylene)~45
C2' (Carbonyl)-~202

Note: Predicted values are based on typical shifts for indanone and α-haloketone structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. mdpi.com This technique would yield absolute confirmation of the constitution and stereochemistry of 1-Indanone, 2-(chloroacetyl)-, provided that a suitable single crystal can be grown.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which the positions of all atoms can be determined. The resulting three-dimensional model reveals exact bond lengths, bond angles, and torsional angles. nih.gov For 2-substituted indanone derivatives, the indanone ring system is typically near-planar. nih.gov The analysis would also reveal intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.govnih.gov

Table 4: Hypothetical Crystallographic Data for 1-Indanone, 2-(chloroacetyl)-
ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Key Bond Length (C=O)~1.22 Å
Key Bond Length (C-Cl)~1.78 Å
Key Bond Angle (C1-C2-C3)~103°
Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking

Note: Expected values are based on published crystal structures of similar indanone derivatives.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. jfda-online.comlibretexts.org For 1-Indanone, 2-(chloroacetyl)-, derivatization could be employed to enhance its volatility for GC analysis or to increase its ionization efficiency for MS detection. jfda-online.comlibretexts.org

To improve performance in GC-MS analysis , the ketone functional group can be derivatized. A common method is the formation of an oxime derivative using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comresearchgate.net This reaction converts the polar ketone into a less polar, more volatile, and more thermally stable oxime. sigmaaldrich.com The incorporation of the pentafluorobenzyl group also makes the derivative highly sensitive to electron capture detection (ECD) and enhances its signal in negative chemical ionization (NCI) mass spectrometry. researchgate.net

For LC-MS analysis , derivatization can significantly boost the signal by improving ionization efficiency, which can be low for neutral ketones in ESI. ddtjournal.com Reagents such as Girard's T or dansyl hydrazine react with the ketone to introduce a moiety that is either permanently charged or has a high proton affinity. ddtjournal.comresearchgate.net This leads to a dramatic increase in the abundance of the corresponding ion in the mass spectrometer, thereby lowering detection limits. ddtjournal.comnih.gov Another approach could involve targeting the reactive chloroacetyl group. Nucleophilic substitution of the chlorine atom with a reagent containing an easily ionizable group, such as a pyridine or tertiary amine, could also serve to enhance the LC-MS signal. researchgate.netacs.org

Table 5: Derivatization Strategies for 1-Indanone, 2-(chloroacetyl)-
Analytical TechniqueTarget GroupDerivatizing ReagentAdvantage
GC-MSKetoneO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Increased volatility and thermal stability; Enhanced sensitivity (ECD, NCI-MS) sigmaaldrich.comresearchgate.net
LC-MSKetoneGirard's Reagent TIntroduces a permanent positive charge for enhanced ESI signal ddtjournal.comresearchgate.net
LC-MSKetoneDansyl HydrazineIntroduces a highly basic tertiary amine for enhanced ESI signal ddtjournal.com
LC-MSChloroacetylPyridine or other tertiary aminesIntroduces a charged moiety via nucleophilic substitution researchgate.netacs.org

On-Tissue Chemical Derivatization in Imaging Mass Spectrometry

The visualization of low molecular weight compounds, such as 1-Indanone, 2-(chloroacetyl)-, directly from tissue sections using imaging mass spectrometry (IMS) can be challenging. Issues such as poor ionization efficiency, low abundance, and isobaric interferences from the tissue matrix can hinder detection and accurate localization. On-tissue chemical derivatization (OTCD) is a powerful strategy to overcome these limitations. maastrichtuniversity.nlnih.govresearchgate.netulster.ac.uk This technique involves the application of a chemical reagent directly onto the tissue section to react with the target analyte, in this case, the ketone functionality of 1-Indanone, 2-(chloroacetyl)-. The derivatization reaction introduces a charged moiety onto the analyte, significantly enhancing its ionization efficiency and, consequently, its detection sensitivity in subsequent mass spectrometry analysis. maastrichtuniversity.nlnih.govresearchgate.net

The primary goal of OTCD for 1-Indanone, 2-(chloroacetyl)- is to introduce a permanently charged group, which facilitates its detection, typically in positive ion mode matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. This approach not only improves the signal intensity but also shifts the mass-to-charge ratio (m/z) of the analyte to a region of the spectrum with less background interference.

Several derivatization reagents are available for targeting carbonyl compounds. The selection of an appropriate reagent depends on factors such as reaction efficiency under ambient conditions, specificity for the carbonyl group, and the stability of the resulting derivative. For the ketone group present in 1-Indanone, 2-(chloroacetyl)-, hydrazine-based reagents are particularly well-suited.

Potential Derivatization Reagents for 1-Indanone, 2-(chloroacetyl)-

Two common classes of hydrazine-based reagents for the derivatization of ketones are Girard's reagents and 2,4-Dinitrophenylhydrazine (DNPH).

Girard's Reagents: These are a group of cationic hydrazine derivatives that react with ketones to form stable hydrazones. Girard's Reagent T (GT) and Girard's Reagent P (GP) are widely used in mass spectrometry. nih.govacs.orgacs.orgnih.govupenn.edu The reaction of 1-Indanone, 2-(chloroacetyl)- with GT would introduce a trimethylammonium group, while GP would add a pyridinium group. Both reagents introduce a permanent positive charge, significantly enhancing the signal in positive-ion mode MALDI-MSI. nih.govupenn.edu

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent for the derivatization of carbonyl compounds. researchgate.netsigmaaldrich.com It reacts with the ketone group of 1-Indanone, 2-(chloroacetyl)- to form a 2,4-dinitrophenylhydrazone. While DNPH itself is not charged, the resulting hydrazone can be readily detected in mass spectrometry. researchgate.netlongdom.org This method is well-established for the analysis of aldehydes and ketones in various biological and environmental samples. researchgate.netlongdom.org

Methodology of On-Tissue Derivatization

The general workflow for on-tissue chemical derivatization of 1-Indanone, 2-(chloroacetyl)- for imaging mass spectrometry involves the following steps:

Tissue Section Preparation: Thin tissue sections are mounted on a conductive slide suitable for MALDI imaging.

Reagent Application: The derivatization reagent (e.g., Girard's Reagent T or DNPH solution) is uniformly applied to the tissue surface. This can be achieved using various methods, such as automated spraying, sublimation, or microspotting, to ensure even coverage.

Incubation: The tissue slide is incubated under controlled conditions (e.g., specific temperature and humidity) to allow the derivatization reaction to proceed to completion.

Matrix Application: A suitable MALDI matrix is then applied on top of the derivatized tissue section.

MALDI Imaging Mass Spectrometry: The slide is introduced into the mass spectrometer, and the spatial distribution of the derivatized 1-Indanone, 2-(chloroacetyl)- is mapped across the tissue.

Expected Research Findings

The application of on-tissue chemical derivatization is expected to yield a significant improvement in the detection and localization of 1-Indanone, 2-(chloroacetyl)- within tissue samples. The expected mass shifts for the derivatized compound are presented in the table below.

CompoundDerivatization ReagentReaction ProductExpected Mass Shift (Δm/z)
1-Indanone, 2-(chloroacetyl)-Girard's Reagent T1-Indanone, 2-(chloroacetyl)- Girard's T hydrazone+114.12
1-Indanone, 2-(chloroacetyl)-Girard's Reagent P1-Indanone, 2-(chloroacetyl)- Girard's P hydrazone+149.09
1-Indanone, 2-(chloroacetyl)-2,4-Dinitrophenylhydrazine1-Indanone, 2-(chloroacetyl)- 2,4-dinitrophenylhydrazone+182.03

The enhanced signal-to-noise ratio for the derivatized analyte would enable the generation of high-resolution ion images, revealing the precise spatial distribution of 1-Indanone, 2-(chloroacetyl)- within the tissue architecture. This level of detail is crucial for understanding the compound's localization in specific cellular regions or tissue types. Furthermore, the specificity of the derivatization reaction for the carbonyl group reduces the complexity of the mass spectrum, minimizing potential interferences from other endogenous molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(chloroacetyl)-1-indanone, and how can reaction progress be monitored?

  • Methodological Answer : A bench-scale synthesis involves reacting 1-indanone with chloroacetyl chloride in the presence of a base catalyst (e.g., hydroxide). The reaction can be tracked using mass spectrometry (MS) to detect intermediates like 2-(4-chlorobenzylidene)indan-1-one . For real-time monitoring, inline MS allows identification of transient species and optimization of reaction time.

Q. What analytical techniques are most effective for characterizing 2-(chloroacetyl)-1-indanone?

  • Methodological Answer : Combine FT-IR spectroscopy (to confirm carbonyl and chloroacetyl functional groups) with NMR (for structural elucidation of the indanone backbone). MS provides molecular weight verification, while HPLC ensures purity assessment. Cross-referencing spectral libraries (e.g., NIST) enhances accuracy .

Q. How should researchers handle chloroacetyl chloride safely during synthesis?

  • Methodological Answer : Chloroacetyl chloride is highly corrosive and toxic. Use fume hoods , chemical-resistant gloves , and eye protection . Follow AEGL guidelines (e.g., 10-minute exposure limits) and neutralize spills with sodium bicarbonate. Pre-cooling reagents minimizes exothermic risks during mixing .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 2-(chloroacetyl)-1-indanone derivatives?

  • Methodological Answer : Apply a multilevel factorial design to assess variables like temperature, reaction time, and catalyst concentration. For example, microwave-assisted synthesis (e.g., 120°C, 1200W, 10 minutes) can maximize yield by reducing side reactions. Statistical tools (e.g., ANOVA) identify significant factors and interactions .

Q. What mechanistic insights explain the reactivity of chloroacetyl chloride with 1-indanone?

  • Methodological Answer : Chloroacetyl chloride acts as an acylating agent , facilitating nucleophilic substitution at the indanone’s α-position. Computational studies (e.g., DFT) reveal transition states involving carbonyl activation. Solvent polarity (e.g., DMF vs. THF) influences electrophilicity and reaction rate .

Q. How can 2-(chloroacetyl)-1-indanone be functionalized into bioactive heterocycles?

  • Methodological Answer : Use cyclization reactions with thiourea or hydrazines to form thiazolidinones or pyrazoles. For example, refluxing with ammonium thiocyanate in ethanol yields 2-iminothiazolidin-4-ones. Monitor by TLC and purify via column chromatography. Docking studies can predict biological targets (e.g., antimicrobial activity) .

Q. What strategies resolve contradictions in reported yields for 2-(chloroacetyl)-1-indanone derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents) or kinetic vs. thermodynamic control . Use DoE (Design of Experiments) to replicate conditions and validate reproducibility. Advanced analytics (e.g., LC-MS/MS ) detect trace byproducts affecting yield .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document solvent purity and moisture content, as trace water hydrolyzes chloroacetyl chloride.
  • Biological Screening : Use in vitro models (e.g., bacterial strains or cell lines) to assess antimicrobial activity, ensuring compliance with ethical guidelines .
  • Data Validation : Cross-check spectral data with databases (e.g., NIST, PubChem) to avoid misassignment of peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.